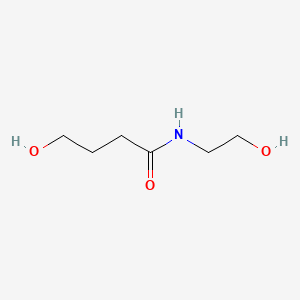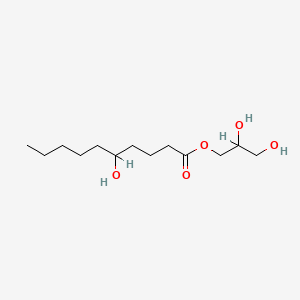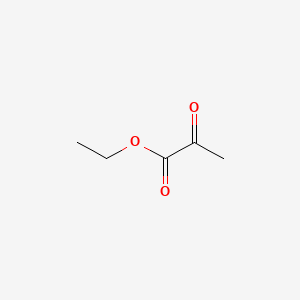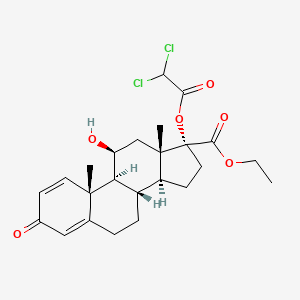
Etoxybamide
Vue d'ensemble
Description
Etoxybamide is a sedative . It is used for research purposes and not intended for human or veterinary use .
Molecular Structure Analysis
Etoxybamide has a molecular formula of C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da . The ChemSpider ID for Etoxybamide is 455546 .
Physical And Chemical Properties Analysis
Etoxybamide has a density of 1.1±0.1 g/cm3, a boiling point of 419.4±30.0 °C at 760 mmHg, and a flash point of 207.4±24.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is -2.03 .
Applications De Recherche Scientifique
Therapeutic Medicine Delivery
Etoxybamide can be utilized in the development of biomedical polymers for therapeutic medicine delivery. Its properties may allow for the controlled release of drugs, enhancing the efficacy and reducing side effects. The compound’s structure could be key in creating polymers that respond to specific physiological triggers, releasing medication at the desired rate and location within the body .
Disease Detection and Diagnosis
In the field of disease detection and diagnosis, Etoxybamide’s derivatives could be incorporated into biosensors . These biosensors can detect biological markers indicative of various diseases, offering a non-invasive and rapid diagnostic tool. The compound’s reactivity with certain enzymes or antibodies makes it a candidate for such applications .
Regenerative Medicine
The compound’s potential in regenerative medicine is significant. It could be used to synthesize scaffolds that support the growth and differentiation of stem cells into specific tissues. This application is crucial for developing treatments for conditions where tissue regeneration is required, such as in organ transplants or wound healing .
Biobased Polyamides
Etoxybamide may serve as a monomer in the synthesis of biobased polyamides . These polyamides can have unique structures and properties that are not easily obtained through fossil-based pathways. They are important for creating sustainable materials with applications in various industries, including automotive, textiles, and packaging .
Antimicrobial Materials
The compound could be instrumental in creating antimicrobial materials , particularly in the form of hydrogels. These materials can release antimicrobial agents in a controlled manner, reducing bio-toxicity and protecting the active agents from degradation. Such materials are valuable in healthcare settings to prevent infections .
Bioactive Surfaces
Lastly, Etoxybamide-related polymers can be used to create bioactive surfaces . These surfaces can interact with biological systems, promoting cell adhesion and growth, which is beneficial for medical implants and devices. The compound’s ability to be modified allows for the design of surfaces with specific biological responses .
Propriétés
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-4-1-2-6(10)7-3-5-9/h8-9H,1-5H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPPMMWHSHDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etoxybamide | |
CAS RN |
66857-17-8 | |
| Record name | Etoxybamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOXYBAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654KS873DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














